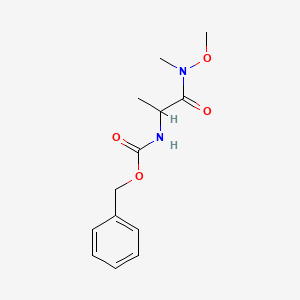

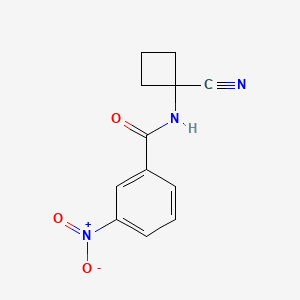

![molecular formula C22H22N2O4S B2392092 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzenesulfonamide CAS No. 946258-16-8](/img/structure/B2392092.png)

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furan-2-carbonyl is a component that is derived from furan, a heterocyclic compound . Quinolin-6-yl is a derivative of quinoline, a heterocyclic aromatic organic compound. The compound you mentioned seems to be a complex organic molecule that includes these structures.

Synthesis Analysis

While specific synthesis methods for this compound are not available, furan derivatives can be synthesized through various methods, including the Paal-Knorr synthesis . This method is used to synthesize substituted furans, pyrroles, or thiophenes from 1,4-diketones .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Furan derivatives can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Furan is a volatile, colorless liquid, and quinoline is a colorless hygroscopic liquid .Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

The compound has been investigated for its antiproliferative properties. Among the synthesized derivatives, compound 15 exhibited the highest antiproliferative activity against the cervical (HeLa) cancer cell line, with an IC50 of 8.81 ± 0.28 µM . This suggests its potential as a candidate for cancer therapy.

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative damage caused by reactive oxygen species (ROS). The compound’s antioxidant activity was evaluated, and several derivatives showed promising results. Thiosemicarbazide derivatives 3, 10, and 9 demonstrated the highest lipid peroxidation inhibitory activity, with IC50 values of 21.80 ± 0.69, 26.49 ± 0.61, and 29.07 ± 0.52 µM, respectively. Additionally, certain triazole derivatives (15, 18, 19, 20, 21, and 22) exhibited notable antioxidant activity .

Other Applications

While the above fields are well-documented, additional research may uncover other applications. Researchers could investigate its interactions with specific cellular targets, explore its pharmacokinetic properties, and assess its drug-likeness using computational tools like SwissADME .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c1-15-7-9-19(13-16(15)2)29(26,27)23-18-8-10-20-17(14-18)5-3-11-24(20)22(25)21-6-4-12-28-21/h4,6-10,12-14,23H,3,5,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDDKEQIJWOCNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

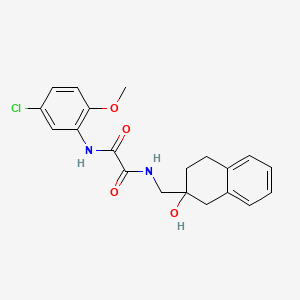

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide](/img/structure/B2392011.png)

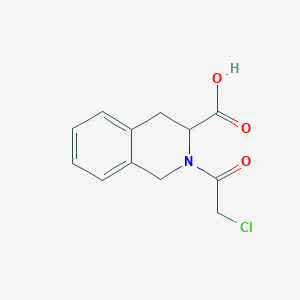

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2392015.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2392019.png)

![Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride](/img/structure/B2392021.png)

![3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2392022.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2392025.png)

![2-[2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2392030.png)